Cas no 51642-25-2 (Phenol, 3-azido-)

Phenol, 3-azido- 化学的及び物理的性質
名前と識別子
-
- Phenol, 3-azido-
- OMXOPNUFEVXGPU-UHFFFAOYSA-N
- G47161
- m-azidophenol
- EN300-734428
- 51642-25-2
- 3-azidophenol
-
- インチ: InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H
- InChIKey: OMXOPNUFEVXGPU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)O)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 135.04335
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 34.6Ų
じっけんとくせい
- PSA: 68.99
Phenol, 3-azido- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734428-0.5g |
3-azidophenol |
51642-25-2 | 95% | 0.5g |
$374.0 | 2023-05-30 | |
Enamine | EN300-734428-10.0g |
3-azidophenol |
51642-25-2 | 95% | 10g |
$2146.0 | 2023-05-30 | |
Enamine | EN300-734428-0.05g |
3-azidophenol |
51642-25-2 | 95% | 0.05g |
$94.0 | 2023-05-30 | |
Enamine | EN300-734428-0.1g |
3-azidophenol |
51642-25-2 | 95% | 0.1g |
$140.0 | 2023-05-30 | |
Enamine | EN300-734428-1.0g |
3-azidophenol |
51642-25-2 | 95% | 1g |
$499.0 | 2023-05-30 | |
Enamine | EN300-734428-0.25g |
3-azidophenol |
51642-25-2 | 95% | 0.25g |
$200.0 | 2023-05-30 | |
1PlusChem | 1P0286WN-50mg |
3-azidophenol |
51642-25-2 | 95% | 50mg |
$173.00 | 2024-04-30 | |
1PlusChem | 1P0286WN-100mg |
3-azidophenol |
51642-25-2 | 95% | 100mg |
$228.00 | 2024-04-30 | |
Enamine | EN300-734428-5.0g |
3-azidophenol |
51642-25-2 | 95% | 5g |
$1448.0 | 2023-05-30 | |
1PlusChem | 1P0286WN-1g |
3-azidophenol |
51642-25-2 | 95% | 1g |
$679.00 | 2024-04-30 |
Phenol, 3-azido- 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Phenol, 3-azido-に関する追加情報
Phenol, 3-azido- (CAS No. 51642-25-2): A Key Intermediate in Modern Chemical Synthesis and Medicinal Chemistry
Phenol, 3-azido-, with the chemical formula C₆H₅N₃O and CAS number 51642-25-2, is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structure, featuring a phenolic hydroxyl group attached to an azido substituent at the 3-position of the benzene ring, makes it a valuable intermediate for constructing complex molecular frameworks. This article delves into the properties, synthesis, applications, and recent advancements involving Phenol, 3-azido-, highlighting its importance in contemporary chemical research.
The chemical structure of Phenol, 3-azido- consists of a benzene ring substituted with a hydroxyl group (-OH) at the 1-position and an azido group (-N₃) at the 3-position. The presence of these two functional groups imparts distinct reactivity patterns, making it a valuable building block for various synthetic transformations. The azido group is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, cycloadditions, and other coupling reactions, which are pivotal in medicinal chemistry and material science.
In terms of synthesis, Phenol, 3-azido- can be prepared through multiple pathways. One common approach involves the direct azidation of 3-hydroxybenzaldehyde using sodium azide (NaN₃) in the presence of a suitable catalyst. Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce the azido group onto pre-formed phenolic derivatives. The choice of synthetic route often depends on the specific requirements of the desired application, such as yield optimization or scalability.
The reactivity of Phenol, 3-azido- makes it an indispensable intermediate in pharmaceutical synthesis. The azido group can be readily converted into other functional moieties through various chemical transformations. For instance, reduction with catalytic hydrogenation or sodium borohydride yields the corresponding amino derivative (3-amino phenol), which is a crucial precursor in drug development. Additionally, nucleophilic aromatic substitution reactions allow for the introduction of diverse substituents at different positions on the benzene ring, enabling the construction of structurally diverse libraries of compounds.
Recent research has highlighted the utility of Phenol, 3-azido- in the development of novel therapeutic agents. Its incorporation into drug molecules has been shown to enhance binding affinity to biological targets and improve pharmacokinetic properties. For example, derivatives of Phenol, 3-azido- have been explored as inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The ability to precisely modify its structure allows chemists to fine-tune its biological activity, making it a promising scaffold for drug discovery.
Beyond pharmaceutical applications, Phenol, 3-azido- finds utility in materials science and polymer chemistry. Its ability to participate in click chemistry reactions makes it a valuable component in designing functional materials with tailored properties. For instance, it has been used to synthesize polymers with specific mechanical and thermal characteristics by incorporating azido-functionalized monomers into polymeric backbones. These materials exhibit enhanced performance due to the unique reactivity provided by the azido group.
The growing interest in green chemistry has also spurred research into more sustainable synthetic methods for Phenol, 3-azido-. Researchers are exploring catalytic systems that minimize waste and energy consumption while maintaining high yields. Additionally, biocatalytic approaches using enzymes have been investigated as alternative routes to traditional synthetic methods. These advancements not only improve environmental sustainability but also enhance the efficiency of producing this important intermediate.
In conclusion, Phenol, 3-azido- (CAS No. 51642-25-2) is a multifaceted compound with broad applications in chemical synthesis and medicinal chemistry. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules with significant biological activity. As research continues to uncover new synthetic methodologies and applications, its importance is expected to grow further. The ongoing development of innovative strategies for its production and utilization underscores its enduring relevance in modern chemical research.
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